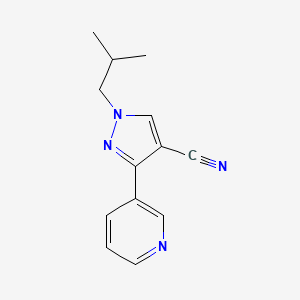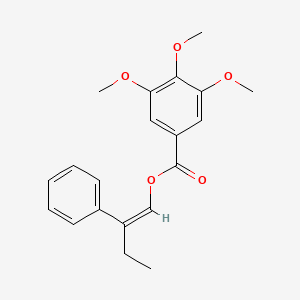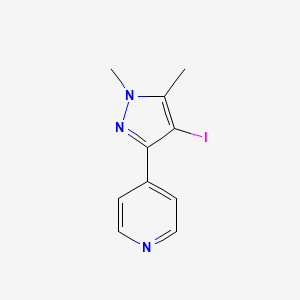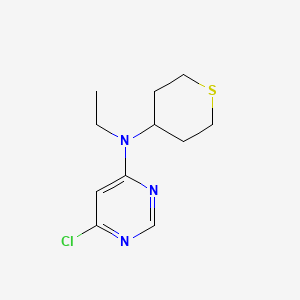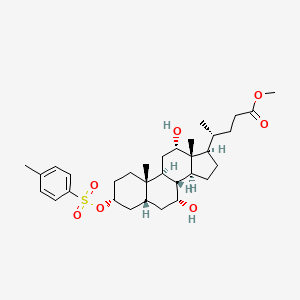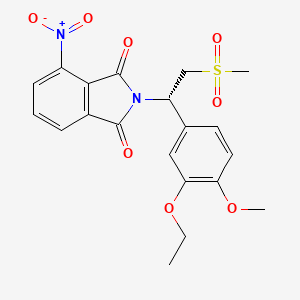
(S)-2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-4-nitroisoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitro Apremilast is a derivative of Apremilast, a small-molecule oral phosphodiesterase 4 (PDE4) inhibitor. Apremilast is primarily used in the treatment of inflammatory conditions such as psoriasis and psoriatic arthritis . The addition of a nitro group to Apremilast potentially modifies its chemical properties and biological activities, making 4-Nitro Apremilast an interesting compound for further research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro Apremilast involves several steps, starting from commercially available precursors. One common method includes the nitration of Apremilast using a nitrating agent such as nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid). The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent decomposition .
Industrial Production Methods
For industrial production, the synthesis of 4-Nitro Apremilast can be optimized to improve yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of safer nitrating agents and solvents can enhance the safety and environmental sustainability of the production process .
化学反応の分析
Types of Reactions
4-Nitro Apremilast can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on cellular signaling pathways and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Used in the development of new pharmaceuticals and as a chemical intermediate in the production of other compounds .
作用機序
The mechanism of action of 4-Nitro Apremilast is similar to that of Apremilast, involving the inhibition of phosphodiesterase 4 (PDE4). This inhibition leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn regulates the production of pro-inflammatory and anti-inflammatory mediators. The nitro group may enhance or modify the binding affinity and selectivity of the compound for PDE4, potentially leading to different biological effects .
類似化合物との比較
4-Nitro Apremilast can be compared with other PDE4 inhibitors such as:
Roflumilast: Another PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).
Crisaborole: A topical PDE4 inhibitor used in the treatment of atopic dermatitis.
Apremilast: The parent compound, used in the treatment of psoriasis and psoriatic arthritis
Uniqueness
The presence of the nitro group in 4-Nitro Apremilast distinguishes it from other PDE4 inhibitors. This modification may result in unique pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of efficacy, selectivity, and safety .
特性
分子式 |
C20H20N2O8S |
|---|---|
分子量 |
448.4 g/mol |
IUPAC名 |
2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C20H20N2O8S/c1-4-30-17-10-12(8-9-16(17)29-2)15(11-31(3,27)28)21-19(23)13-6-5-7-14(22(25)26)18(13)20(21)24/h5-10,15H,4,11H2,1-3H3/t15-/m1/s1 |
InChIキー |
MQKGPVSCBKQSDG-OAHLLOKOSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])OC |
正規SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


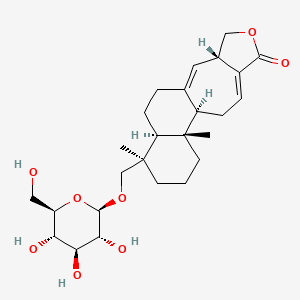

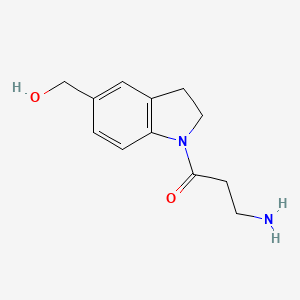
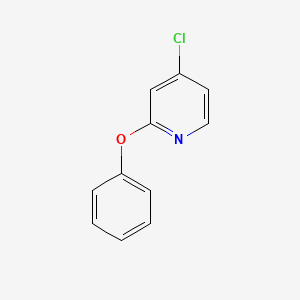
![5-benzyl-4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13427824.png)


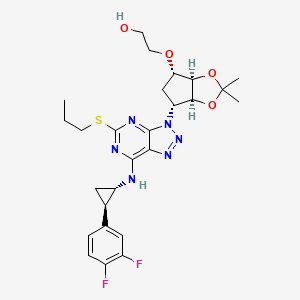
![3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B13427860.png)
